N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a thiazole ring, and a methoxybenzamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of a thiophene derivative with appropriate reagents to form the thiazole ring.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group is introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Furan Ring: The furan ring is typically formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
(2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another complex organic compound with different functional groups.
Uniqueness
N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a methoxybenzamido group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H15N3O4S2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15N3O4S2/c1-26-13-8-6-12(7-9-13)17(24)23-20-21-16(15-5-3-11-28-15)19(29-20)22-18(25)14-4-2-10-27-14/h2-11H,1H3,(H,22,25)(H,21,23,24) |
InChI Key |
GMLWLMLVPALEGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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